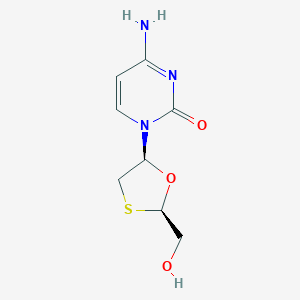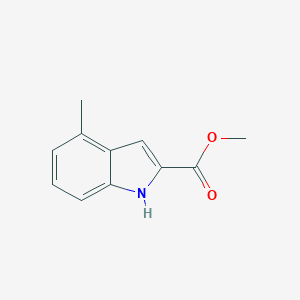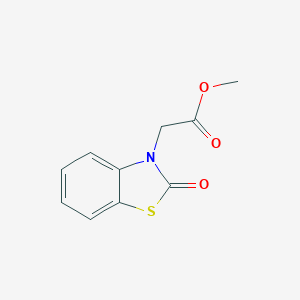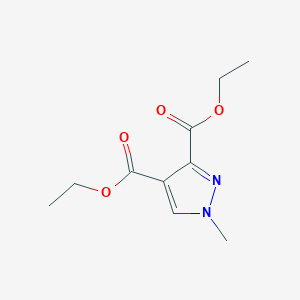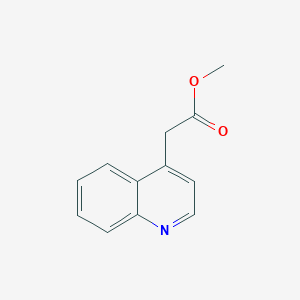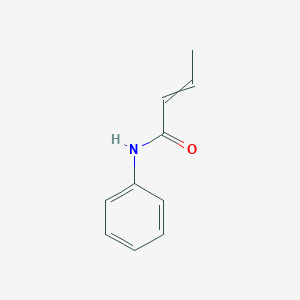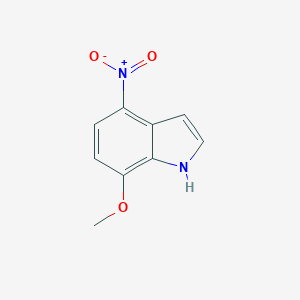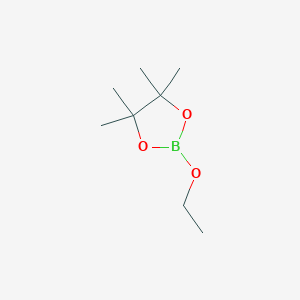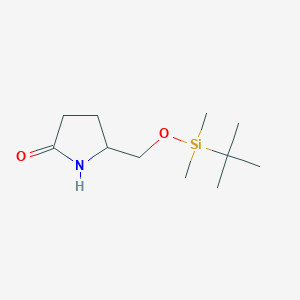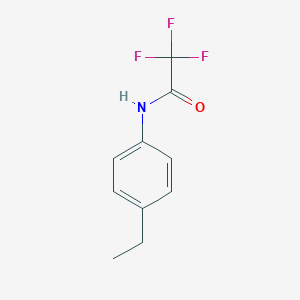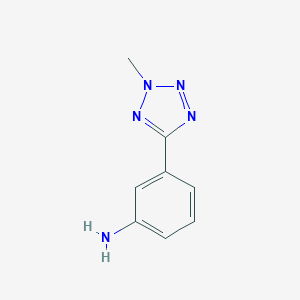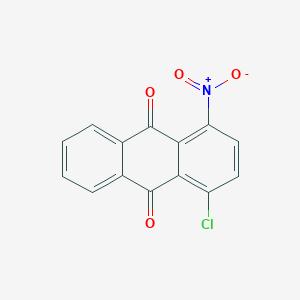
1-Chloro-4-nitro-anthraquinone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Chloro-4-nitro-anthraquinone is a synthetic organic compound that is widely used in scientific research. It is a derivative of anthraquinone, which is a naturally occurring compound found in many plants. 1-Chloro-4-nitro-anthraquinone has a wide range of applications in the field of chemistry, biology, and medicine.
Wirkmechanismus
The mechanism of action of 1-Chloro-4-nitro-anthraquinone is not fully understood. However, it is believed to interact with biomolecules, such as proteins and nucleic acids, through hydrogen bonding and hydrophobic interactions. It can also undergo redox reactions, which can lead to the formation of reactive oxygen species that can damage biomolecules.
Biochemische Und Physiologische Effekte
1-Chloro-4-nitro-anthraquinone has been shown to have a variety of biochemical and physiological effects. It can induce oxidative stress and DNA damage in cells, which can lead to cell death. It can also inhibit the activity of various enzymes, such as acetylcholinesterase and tyrosinase, which are involved in important physiological processes. Moreover, it can modulate the expression of genes involved in inflammation, apoptosis, and cell cycle regulation.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of 1-Chloro-4-nitro-anthraquinone is its versatility. It can be used in various types of experiments, such as fluorescence spectroscopy, photodynamic therapy, and enzyme inhibition assays. Moreover, it is relatively easy to synthesize and purify, which makes it accessible to many researchers. However, one of the limitations of 1-Chloro-4-nitro-anthraquinone is its potential toxicity. It can induce oxidative stress and DNA damage in cells, which can affect the results of experiments.
Zukünftige Richtungen
There are many possible future directions for the research on 1-Chloro-4-nitro-anthraquinone. One of the areas that could be explored is the development of new synthetic methods that are more efficient and environmentally friendly. Another area that could be explored is the use of 1-Chloro-4-nitro-anthraquinone as a photosensitizer in photodynamic therapy. Moreover, the mechanism of action of 1-Chloro-4-nitro-anthraquinone could be further elucidated to better understand its effects on biomolecules and cells. Finally, new applications of 1-Chloro-4-nitro-anthraquinone could be explored, such as its use as a sensor for the detection of environmental pollutants.
Synthesemethoden
1-Chloro-4-nitro-anthraquinone is synthesized by the reaction of 1,4-dichloroanthraquinone with nitric acid. The reaction takes place in the presence of a catalyst, such as sulfuric acid, and at high temperature and pressure. The product is then purified by recrystallization to obtain pure 1-Chloro-4-nitro-anthraquinone.
Wissenschaftliche Forschungsanwendungen
1-Chloro-4-nitro-anthraquinone is widely used in scientific research due to its unique properties. It is used as a fluorescent probe to detect and measure the concentration of various biomolecules, such as proteins, nucleic acids, and lipids. It is also used as a photosensitizer in photodynamic therapy, a treatment for cancer that involves the use of light to activate a photosensitizing agent. Moreover, 1-Chloro-4-nitro-anthraquinone is used as a precursor for the synthesis of other organic compounds, such as dyes and pigments.
Eigenschaften
CAS-Nummer |
6337-82-2 |
|---|---|
Produktname |
1-Chloro-4-nitro-anthraquinone |
Molekularformel |
C14H6ClNO4 |
Molekulargewicht |
287.65 g/mol |
IUPAC-Name |
1-chloro-4-nitroanthracene-9,10-dione |
InChI |
InChI=1S/C14H6ClNO4/c15-9-5-6-10(16(19)20)12-11(9)13(17)7-3-1-2-4-8(7)14(12)18/h1-6H |
InChI-Schlüssel |
FLEURRNKVDUGOR-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)[N+](=O)[O-] |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=O)C3=C(C=CC(=C3C2=O)Cl)[N+](=O)[O-] |
Andere CAS-Nummern |
6337-82-2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



